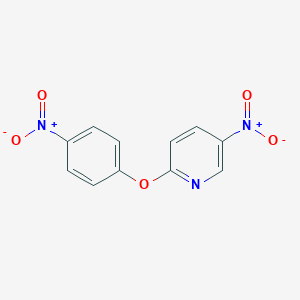

5-Nitro-2-(4-nitrophenoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(4-nitrophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O5/c15-13(16)8-1-4-10(5-2-8)19-11-6-3-9(7-12-11)14(17)18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOOEVOQJQZPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398537 | |

| Record name | 5-nitro-2-(4-nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129199-42-4 | |

| Record name | 5-nitro-2-(4-nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Nitroaromatic and Heterocyclic Ether Chemistry

5-Nitro-2-(4-nitrophenoxy)pyridine belongs to the broad classes of nitroaromatic compounds and heterocyclic ethers. Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are pivotal in industrial chemistry, serving as precursors for products ranging from dyes and polymers to pesticides and explosives. nih.govnih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.orgscielo.br This electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic aromatic substitution, while retarding electrophilic substitution. wikipedia.orgnumberanalytics.com

The synthesis of nitroaromatic compounds typically involves nitration reactions, where a mixture of nitric acid and sulfuric acid is used to introduce the nitro group onto an aromatic substrate. nih.govwikipedia.org The synthesis of nitropyridines can be more complex, sometimes requiring specific conditions to control the position of nitration. researchgate.net The combination of the nitro functionality and the phenoxypyridine scaffold in this compound results in a molecule with unique chemical characteristics, making it a subject of interest in synthetic and medicinal chemistry research.

Significance of Phenoxypyridine Architectures in Synthetic Transformations

The phenoxypyridine framework is a versatile building block in organic synthesis, offering multiple sites for chemical modification. researchgate.netnih.govrsc.org The pyridine (B92270) ring itself can undergo various reactions, including nucleophilic substitution, particularly when activated by electron-withdrawing groups like the nitro group present in 5-Nitro-2-(4-nitrophenoxy)pyridine. researchgate.net The ether linkage can also be a site for cleavage under specific reaction conditions, allowing for the separation of the pyridine and phenyl moieties.

The presence of nitro groups on both the pyridine and phenyl rings of this compound further enhances its synthetic utility. These nitro groups can be reduced to amino groups, which are valuable functional handles for introducing a wide array of other functionalities through reactions such as diazotization, acylation, and alkylation. numberanalytics.com This versatility makes phenoxypyridine derivatives, including the title compound, important intermediates in the construction of more complex molecules with potential applications in pharmaceuticals and materials science. researchgate.netguidechem.com For instance, various phenoxypyridine derivatives have been investigated for their biological activities, including herbicidal, antimicrobial, and insecticidal properties. researchgate.net

Overview of Current Research Trajectories and Methodological Paradigms

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of this compound reveals two primary strategic disconnections for its synthesis. The most logical disconnection is the C-O ether bond between the pyridine and phenoxy moieties. This suggests a reaction between a halopyridine derivative and a nitrophenol.

A second, less common, disconnection could involve the C-N bond of one of the nitro groups, suggesting a nitration reaction of a precursor phenoxypyridine. However, the first approach is generally more favored due to better control over regioselectivity.

Classical Synthetic Pathways for Phenoxypyridine Derivative Construction

The formation of the ether linkage in this compound is typically achieved through two main synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a cornerstone for the synthesis of diaryl ethers like this compound. masterorganicchemistry.com This method involves the reaction of an electron-deficient aryl halide with a nucleophile. In this case, 2-chloro-5-nitropyridine (B43025) serves as the electrophilic partner, and 4-nitrophenol (B140041) acts as the nucleophile. The reaction is facilitated by the presence of electron-withdrawing nitro groups on both aromatic rings, which activate the substrates towards nucleophilic attack. masterorganicchemistry.com

The mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the 4-nitrophenol, thereby increasing its nucleophilicity. Pyridine and its derivatives readily undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. vaia.comyoutube.com The presence of a nitro group at the 5-position of the pyridine ring further enhances the electrophilicity of the C-2 position, making it more susceptible to nucleophilic attack. stackexchange.com

Palladium-Catalyzed Cross-Coupling Approaches for C–O Bond Formation

In recent years, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. While more commonly used for C-N and C-C bond formation, these methods offer an alternative route to phenoxypyridines. conscientiabeam.comresearchgate.net This approach would involve the coupling of 2-chloro-5-nitropyridine with 4-nitrophenol in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.

One notable study describes the palladium-catalyzed ortho-arylation of 2-phenoxypyridines, demonstrating the utility of palladium in functionalizing such scaffolds. acs.org Although not a direct synthesis of the target molecule, it highlights the potential of palladium catalysis in this area. Microwave-assisted palladium-catalyzed synthesis has also emerged as a rapid and efficient method for constructing similar molecular frameworks. internationaljournalcorner.com

Optimization of Reaction Conditions and Yield Enhancement Protocols

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and the choice of catalyst and reagents is crucial.

Solvent Effects and Temperature Optimization

The choice of solvent can significantly influence the rate and outcome of SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred as they can solvate the cationic counter-ion of the base, thus liberating the nucleophile. rsc.org Studies on related syntheses have shown that solvent-free conditions or the use of greener solvents like polyethylene (B3416737) glycol (PEG) can also be effective. nih.gov

Temperature is another critical factor. While some SNAr reactions can proceed at room temperature, heating is often required to achieve a reasonable reaction rate and yield. researchgate.net For instance, a study on the synthesis of related nitropyridine derivatives reported reactions being carried out at elevated temperatures. nih.gov However, excessively high temperatures can lead to side reactions and decomposition of the product. Optimization often involves a systematic study of a range of temperatures to find the optimal balance between reaction rate and product stability. researchgate.net

Catalyst and Reagent Screening for Efficiency

In the context of SNAr, the "catalyst" is often the base used to generate the nucleophile. The strength and nature of the base can impact the reaction. Stronger bases like sodium hydride will lead to a faster reaction but may also promote side reactions. Milder bases like potassium carbonate are often sufficient and offer better control.

For palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligand is paramount. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a wide array of phosphine (B1218219) ligands have been developed for C-O bond formation. acs.orgmdpi.com Screening various combinations of catalysts and ligands is often necessary to identify the most effective system for a specific substrate pair. The use of co-catalysts or additives can also enhance the reaction efficiency. rsc.org

Below is a table summarizing the optimization of reaction conditions for a generic SNAr reaction, which can be adapted for the synthesis of this compound.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ | 80 | 12 | 75 |

| 2 | DMSO | K₂CO₃ | 80 | 12 | 82 |

| 3 | Acetonitrile | K₂CO₃ | Reflux | 24 | 65 |

| 4 | DMF | NaH | Room Temp | 6 | 85 |

| 5 | DMF | Cs₂CO₃ | 100 | 8 | 90 |

This is a representative table and the data is hypothetical, intended to illustrate the optimization process.

Mechanistic Investigations of this compound Formation

The formation of this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-substituted-5-nitropyridine, where the substituent is a good leaving group (e.g., a halogen like chlorine), with 4-nitrophenoxide. The electron-withdrawing nature of the nitro group on the pyridine ring is crucial as it activates the ring towards nucleophilic attack.

The generally accepted mechanism for this type of SNAr reaction is a two-step process. The first step involves the nucleophilic attack of the 4-nitrophenoxide ion at the C-2 position of the 2-substituted-5-nitropyridine, which is the carbon atom bearing the leaving group. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is non-aromatic. The second step is the expulsion of the leaving group from the Meisenheimer complex, which restores the aromaticity of the pyridine ring and yields the final product, this compound.

Recent studies on related systems have also explored the possibility of a concerted mechanism where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, passing through a single transition state that resembles the Meisenheimer complex. nih.govrsc.org The specific pathway, whether stepwise or concerted, can be influenced by factors such as the nature of the solvent, the nucleophile, the leaving group, and the specific substitution pattern on the aromatic rings.

Identification and Characterization of Reaction Intermediates

The key intermediate in the formation of this compound via a stepwise SNAr mechanism is the Meisenheimer complex. These complexes are anionic σ-adducts and their stability and observability depend on the specific reactants and reaction conditions. acs.org For the reaction leading to the title compound, the Meisenheimer intermediate would be a cyclohexadienyl anion with both the 4-nitrophenoxy group and the leaving group attached to the same sp3-hybridized carbon atom.

Spectroscopic Characterization:

The identification and characterization of Meisenheimer complexes are typically achieved through spectroscopic techniques:

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for identifying Meisenheimer complexes. The formation of the sp3-hybridized carbon in the pyridine ring results in a characteristic upfield shift of the corresponding proton and carbon signals. The appearance of a signal for the sp3 carbon is a strong indicator of Meisenheimer complex formation.

UV-Vis Spectroscopy: Meisenheimer complexes are often highly colored and exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum, which are absent in the starting materials and the final product. This property allows for their detection and for monitoring their formation and decay kinetically.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the changes in bond vibrations upon the formation of the intermediate. For instance, changes in the stretching frequencies of the nitro groups can be observed.

While the direct spectroscopic characterization of the Meisenheimer intermediate in the synthesis of this compound is not readily found in the literature, studies on analogous systems provide a basis for what would be expected. For example, the reaction of 2-chloro-5-nitropyridine with other nucleophiles has been shown to proceed through such intermediates. researchgate.net

The following table outlines the expected spectroscopic features of the Meisenheimer intermediate in the formation of this compound, based on general knowledge of such complexes.

| Spectroscopic Technique | Expected Observations for Meisenheimer Intermediate |

| 1H NMR | Upfield shift of the proton at the C-2 position of the pyridine ring. |

| 13C NMR | Appearance of a signal for an sp3-hybridized carbon in the pyridine ring. |

| UV-Vis | Appearance of new, strong absorption bands in the visible region. |

| IR | Shifts in the stretching frequencies of the N-O bonds of the nitro groups. |

The isolation of stable Meisenheimer complexes is rare, as they are typically reactive intermediates. However, their transient existence can be inferred from kinetic data and computational studies, or directly observed using fast-monitoring spectroscopic techniques under specific conditions, such as low temperatures. The study of these intermediates is crucial for a complete understanding of the reaction mechanism and for optimizing the synthesis of this compound.

Advanced Spectroscopic Characterization of 5 Nitro 2 4 Nitrophenoxy Pyridine

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of 5-Nitro-2-(4-nitrophenoxy)pyridine is characterized by distinct absorption bands in the UV and visible regions, which arise from electronic transitions within the molecule. nih.gov These transitions are primarily of the n-π* and π-π* type, localized within the π-system of the pyridine (B92270) ring and the nitro-chromophores. mdpi.com

The electronic spectrum of nitroaromatic compounds is typically marked by two main types of transitions: π→π* and n→π. The π→π transitions are generally high-energy, intense absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the conjugated aromatic system encompassing both the pyridine and nitrophenyl rings. These are expected to appear as strong absorption bands. nih.gov

The n→π* transitions involve the promotion of a non-bonding electron, typically from the oxygen atoms of the nitro groups, to a π* antibonding orbital. These transitions are characteristically of lower energy and intensity compared to π→π* transitions. mdpi.com The presence of nitro groups can sometimes lead to a distortion in the excited state, promoting effective transitions to triplet states. rsc.org The lowest excited singlet state in nitroaromatics is often predominantly π,π* in character, with nearby n,π* states. rsc.org The specific positioning of the nitro groups and the ether linkage influences the energy levels of the molecular orbitals and, consequently, the wavelengths of these electronic transitions.

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound, affecting both the absorption maxima (λmax) and the shape of the absorption bands. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

In polar solvents, a hypsochromic shift (blue shift) of the n-π* transition is often observed. This is because the non-bonding electrons of the nitro group can form hydrogen bonds with protic solvents, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. acs.orgresearchgate.net Conversely, π-π* transitions often exhibit a bathochromic shift (red shift) in polar solvents, as the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. researchgate.netresearchgate.net The study of solvent effects provides valuable information about the nature of the electronic transitions and the charge distribution in the molecule. acs.orgnih.gov

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax 1 (nm) (π-π) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) (n-π) | ε (M⁻¹cm⁻¹) |

| Hexane | 1.88 | 320 | 15,000 | 405 | 200 |

| Dichloromethane | 8.93 | 328 | 16,500 | 398 | 250 |

| Acetonitrile (B52724) | 37.5 | 335 | 17,000 | 390 | 300 |

| Methanol (B129727) | 32.7 | 340 | 18,000 | 385 | 350 |

| Water | 80.1 | 345 | 18,500 | 380 | 400 |

Note: This data is illustrative and based on general principles of solvatochromism for similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for the unambiguous identification and structural elucidation of organic molecules by providing highly accurate mass measurements. scispace.comnih.gov

HRMS allows for the determination of the exact mass of the parent molecular ion with a high degree of accuracy (typically to four or five decimal places). This precision enables the calculation of the elemental composition of this compound, confirming its molecular formula as C₁₁H₇N₃O₅. The calculated mass can then be compared to the experimentally measured mass to verify the identity of the compound. mdpi.comnih.gov

Table 2: Precise Elemental Composition of this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Difference (ppm) |

| C₁₁H₇N₃O₅ | 262.0407 | 262.0411 | 1.5 |

Note: This data is for illustrative purposes.

In addition to providing the molecular weight, mass spectrometry, particularly with tandem MS/MS capabilities, offers insights into the molecular structure through the analysis of fragmentation patterns. The fragmentation of this compound under electron ionization or electrospray ionization would likely proceed through several characteristic pathways.

Common fragmentation patterns for such ethers include the cleavage of the ether bond (C-O-C). This could lead to the formation of ions corresponding to the 5-nitropyridinoxy radical cation and the 4-nitrophenoxy radical, or their respective charged fragments. Further fragmentation could involve the loss of the nitro groups (NO₂) or nitric oxide (NO), which are common fragmentation pathways for nitroaromatic compounds. The analysis of these fragment ions allows for the deduction of the connectivity of the atoms within the molecule.

Table 3: Plausible HRMS Fragmentation Data for this compound

| m/z (Fragment Ion) | Proposed Structure/Formula |

| 261.0331 | [M-H]⁻ |

| 216.0355 | [M-NO₂]⁺ |

| 168.0144 | [C₅H₃N₂O₃]⁺ (5-Nitropyridinoxy fragment) |

| 139.0215 | [C₆H₄NO₂]⁺ (4-Nitrophenyl fragment) |

| 122.0371 | [C₅H₄N₂O₂]⁺ (Fragment from loss of NO₂) |

| 93.0317 | [C₆H₅O]⁺ (Phenoxy fragment) |

Note: This data represents a hypothetical fragmentation pattern based on the structure.

Reactivity Profiles and Reaction Mechanisms of 5 Nitro 2 4 Nitrophenoxy Pyridine

Further Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of nitro groups on both the pyridine (B92270) and phenyl rings makes the compound highly activated towards nucleophilic aromatic substitution (SNAr). This reaction type is the primary pathway for the functionalization of this molecule. The SNAr mechanism generally proceeds via a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. semanticscholar.org The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of strong electron-withdrawing groups like the nitro groups in 5-Nitro-2-(4-nitrophenoxy)pyridine. unilag.edu.ng

The pyridine ring is the more reactive of the two aromatic systems in the molecule towards nucleophilic attack. Pyridine itself is an electron-deficient heterocycle, and the addition of a nitro group at the 5-position further depletes the electron density of the ring, particularly at the positions ortho and para to the nitro group (C2, C4, and C6).

The C2 and C6 positions of the pyridine ring are the most electrophilic and, therefore, the most susceptible to attack by nucleophiles. In the case of this compound, the C2 position is occupied by the 4-nitrophenoxy group. This group is an effective leaving group, especially due to the electron-withdrawing 4-nitro substituent on the phenoxy ring which can stabilize the resulting phenoxide anion. Consequently, the most favorable SNAr reaction involves the attack of a nucleophile at the C2 position, leading to the displacement of the 4-nitrophenoxy moiety. nih.govnih.gov This reactivity is a common pathway for the synthesis of various 2-substituted-5-nitropyridines. For instance, the synthesis of the parent compound itself involves the reaction of 2-chloro-5-nitropyridine (B43025) with 4-nitrophenol (B140041), where the chloride is displaced. nih.gov Similarly, reacting this compound with various amines or thiols would result in the formation of the corresponding 2-amino- or 2-thio-5-nitropyridine derivatives. nih.govresearchgate.net

| Ring System | Position of Attack | Activating Group | Leaving Group | Relative Reactivity | Expected Product Type |

|---|---|---|---|---|---|

| Pyridine | C2 | 5-Nitro | 4-Nitrophenoxy | High | 2-Substituted-5-nitropyridine |

| Pyridine | C6 | 5-Nitro | Hydrogen (VNS) | Low to Moderate | 2,6-Disubstituted-5-nitropyridine |

| Phenoxy | C1' | 4'-Nitro | Ether Oxygen (unlikely) | Very Low | - |

The phenoxy ring is also activated towards nucleophilic attack by the nitro group at the C4' position. In theory, a sufficiently strong nucleophile could attack the C1' position (the carbon attached to the ether oxygen), displacing the 5-nitropyridyl-2-oxy group. However, this reaction is significantly less favorable than the attack on the pyridine ring. The pyridine ring is inherently more electron-deficient than a benzene (B151609) ring, and this effect is compounded by the nitro substituent. Therefore, the C2 position of the pyridine ring is a much stronger electrophilic site than the C1' position of the phenoxy ring.

Displacement of an aryloxy group from an ether linkage is also generally more difficult than displacing a halide, a common leaving group in SNAr reactions. While the 4-nitrophenoxy group is a good leaving group when displaced from the pyridine ring, the 5-nitropyridyloxy moiety would be a less stable leaving group in a hypothetical attack on the phenoxy ring.

The regioselectivity and rate of SNAr reactions involving this compound are governed by a combination of steric and electronic factors.

Electronic Effects: The electronic landscape of the molecule overwhelmingly favors nucleophilic attack at the C2 position of the pyridine ring.

Activating Groups: Both nitro groups act as powerful activating groups by withdrawing electron density through resonance and inductive effects. The 5-nitro group strongly activates the C2 position of the pyridine ring. nih.gov

Leaving Group Ability: The 4-nitrophenoxy group is an excellent leaving group because the negative charge of the resulting phenoxide ion is stabilized by the electron-withdrawing 4'-nitro group. rsc.orgacs.org This stabilization lowers the activation energy for the departure of the leaving group from the Meisenheimer intermediate.

Steric Effects: Steric hindrance can play a significant role in the rate of SNAr reactions. rsc.orgacs.org

Substrate: The substrate itself does not possess significant steric hindrance around the primary reaction site (C2 of the pyridine ring).

Nucleophile: The rate of reaction can be influenced by the steric bulk of the incoming nucleophile. Highly hindered nucleophiles may react more slowly than smaller ones due to non-bonded interactions during the formation of the transition state and the Meisenheimer complex. acs.orgresearchgate.net For example, reactions with secondary amines like piperidine (B6355638) may be slower than with primary amines like aniline (B41778) due to increased steric crowding around the nitrogen atom. acs.org

The interplay of these effects dictates that the reaction will be highly regioselective, with nucleophiles preferentially attacking the C2 position of the pyridine ring. The reaction rate will be fast due to strong electronic activation, but can be modulated by the steric and electronic properties of the specific nucleophile used. nih.govresearchgate.net

Reduction Chemistry of Nitro Groups

The presence of two nitro groups offers the potential for a rich reduction chemistry, allowing for the synthesis of various amino derivatives. The reduction can be controlled to achieve selectivity, targeting one nitro group over the other, or to reduce both groups simultaneously.

The selective reduction of one nitro group in a dinitro aromatic compound is a well-established synthetic strategy. google.com The outcome often depends on the choice of reducing agent and reaction conditions, which can exploit the different electronic environments of the two nitro groups. bohrium.com

Electronic Differentiation: The nitro group on the pyridine ring (at C5) is attached to a more electron-deficient aromatic system compared to the nitro group on the phenoxy ring (at C4'). This difference in electron density can be exploited for selective reduction. Reagents that preferentially attack more electrophilic nitro groups, such as sulfide (B99878) salts (e.g., sodium sulfide, ammonium (B1175870) sulfide), are likely to reduce the pyridine-bound nitro group first. rsc.org

Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas, hydrazine), is a powerful tool for nitro group reduction. google.combohrium.com While highly effective, achieving selectivity between two nitro groups can be challenging and may depend on subtle steric or electronic differences, as well as careful control of reaction time, temperature, and catalyst loading. In some cases, catalytic hydrogenation can lead to the reduction of both nitro groups.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are commonly used for the reduction of aromatic nitro groups. bohrium.comuchile.cl These systems can sometimes offer good selectivity, which can be tuned by adjusting the stoichiometry and reaction conditions.

| Reducing Agent/System | Typical Conditions | Predicted Selectivity | Potential Product(s) |

|---|---|---|---|

| Na₂S / (NH₄)₂S | Aqueous or alcoholic solution, heat | Likely selective for the C5-NO₂ on the pyridine ring | 5-Amino-2-(4-nitrophenoxy)pyridine |

| SnCl₂·2H₂O / HCl | Alcoholic solvent, heat | May offer selectivity depending on conditions | Mixture of mono-amino isomers, diamino product |

| Fe / CH₃COOH or NH₄Cl | Aqueous/alcoholic solvent, heat | Often selective, depends on substrate | Mono-amino or diamino products |

| H₂ / Pd/C | Various solvents, room temp/pressure | Potentially non-selective | 5-Amino-2-(4-aminophenoxy)pyridine |

The electrochemical reduction of this compound would involve sequential electron transfers to the two nitro groups. Aromatic nitro compounds are well-known to be electroactive. uchile.cl The reduction typically proceeds through an initial one-electron transfer to form a nitro radical anion (Ar-NO₂⁻•), which is often reversible in aprotic media. uni-muenchen.de In protic media, this is followed by further electron and proton transfers, usually in a multi-electron process (typically 4e⁻, 4H⁺) to form the corresponding hydroxylamine (B1172632) derivative (Ar-NHOH), which can be further reduced (2e⁻, 2H⁺) to the amine (Ar-NH₂). uni-muenchen.deresearchgate.net

The two nitro groups in the target molecule are in distinct electronic environments, which will result in different reduction potentials.

C5-Nitro Group (Pyridine Ring): Being on the more electron-deficient pyridine ring, this nitro group is expected to be easier to reduce, meaning its reduction will occur at a less negative potential. uchile.cl

C4'-Nitro Group (Phenoxy Ring): This group is on a less electron-poor ring and would require a more negative potential for reduction.

Cyclic voltammetry studies on similar nitrophenyl and nitropyridine derivatives show that the precise reduction potential is dependent on factors like the pH of the medium and the position of the substituent. uchile.cluni-muenchen.de For nitrophenyl derivatives, ortho-isomers are often reduced at more negative potentials than meta- and para-isomers due to steric effects that disrupt the coplanarity of the nitro group with the aromatic ring, hindering resonance stabilization. uchile.cluni-muenchen.de

| Redox Process | Ring System | Estimated Potential Range (pH dependent) | Notes |

|---|---|---|---|

| 1st Reduction (NO₂ → NHOH) | Pyridine Ring | -0.5 V to -0.9 V | Expected to be the more easily reduced group due to the electron-deficient pyridine ring. uchile.cl |

| 2nd Reduction (NO₂ → NHOH) | Phenoxy Ring | -0.6 V to -1.1 V | Reduction potential is more negative than the first reduction. uni-muenchen.de |

| Formation of Radical Anion (NO₂ → NO₂⁻•) | Pyridine/Phenoxy | ~ -0.8 V to -1.3 V | Typically observed in aprotic media or at high pH in protic media. uni-muenchen.de |

Oxidation Reactions and Ring Transformations

The reactivity of the this compound core is dictated by the interplay of its constituent electron-deficient pyridine ring, the activating nitro groups, and the phenoxy ether linkage. While specific oxidation and ring transformation studies on this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from related nitropyridine and dinitrophenyl compounds.

Oxidation Reactions:

The pyridine ring, particularly when substituted with electron-withdrawing groups like the nitro group, is generally resistant to oxidation. However, substituents on the ring can be susceptible to oxidation. For instance, in related nitropyridine compounds, alkyl groups can be oxidized to carboxylic acids under strong oxidizing conditions. An example is the oxidation of 2-amino-5-methylpyridine (B29535) to a carboxylic acid, a transformation that highlights the possibility of modifying substituents on the nitropyridine core without necessarily disrupting the aromatic system. nih.gov

Advanced Oxidation Processes (AOPs) have been employed for the degradation of compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, due to their environmental persistence. smolecule.com Such processes, which involve highly reactive hydroxyl radicals, would likely lead to the complete mineralization of this compound rather than selective oxidation.

Ring Transformations:

Ring transformations are powerful synthetic tools in pyridine chemistry, often involving nucleophilic attack on the electron-deficient ring, leading to a complete rearrangement of the heterocyclic system. While reactions transforming other heterocycles into nitropyridines are well-documented, the reverse is less common for stable aromatic systems like this compound under typical conditions.

However, related structures demonstrate the potential for such transformations under specific circumstances. For example, 2-halogeno-N-phenacylpyridinium salts undergo an unusual ring transformation in the presence of secondary amines to yield 1-amino-4-(5-aryloxazol-2-yl)buta-1,3-dienes. msu.ru This type of reactivity, initiated by nucleophilic attack and subsequent ring opening, suggests that under harsh conditions or with highly reactive reagents, the pyridine ring of this compound could potentially be opened.

Three-component ring transformations of 1-methyl-3,5-dinitro-2-pyridone with ketones and ammonia (B1221849) can produce 2-aryl-5-nitropyridines. encyclopedia.pubnih.gov This illustrates the "scrap and build" approach where a pyridine derivative is the starting material for creating a new substituted pyridine.

Photochemical Reactivity and Excited State Behavior

The photochemical behavior of this compound is expected to be rich and complex, driven by the presence of two nitroaromatic chromophores. The nitro groups significantly influence the excited state dynamics, often leading to rapid deactivation pathways and unique photoreactivity.

Photoinduced Electron Transfer Mechanisms

The presence of both a nitropyridine and a nitrophenyl moiety suggests that photoinduced electron transfer (PET) could be a key deactivation pathway for the excited state. In analogous systems, such as 4-(2-nitrophenyl)-1,4-dihydropyridines, the lowest lying singlet state, which is localized on the dihydropyridine (B1217469) ring, is efficiently quenched by an exothermic electron transfer to the nitrobenzene (B124822) part of the molecule. nih.gov This process leads to the formation of a radical ion pair, which can then undergo further reactions.

For this compound, it is plausible that upon photoexcitation, an intramolecular electron transfer could occur from the phenoxy oxygen to one of the nitroaromatic systems, or between the two aromatic rings. The efficiency of such a process would depend on the relative orientation and electronic coupling between the donor and acceptor moieties. Dinitrophenyl ethers are known to act as fluorescence quenchers, a phenomenon often attributed to electron transfer processes. researchgate.net

Photolysis Pathways and Product Formation

The photolysis of nitroaromatic compounds can proceed through various pathways, including intramolecular hydrogen abstraction, rearrangement, and ring-opening. For instance, the photolysis of 1-(2,4-dinitrophenyl)aziridines in methanol (B129727) leads to ring opening and the formation of N-(2-methoxyethyl)-2,4-dinitroaniline. rsc.org

In the case of 2-(2′,4′-dinitrobenzyl)pyridine, irradiation leads to the formation of a colored species, demonstrating photochromism. This is a reversible photochemical reaction where the molecule isomerizes to a different form with a distinct absorption spectrum. rsc.org

For this compound, photolysis could potentially lead to cleavage of the ether bond, generating 5-nitropyridin-2-ol and 4-nitrophenol, or other rearrangement products. The specific products would depend on the solvent, the presence of oxygen, and the excitation wavelength. The photochemistry of nitrophenyl ethers can be complex, and in some cases, can involve the formation of highly reactive intermediates.

Acid-Base Equilibria and Protonation/Deprotonation Studies

The acid-base properties of this compound are determined by the basicity of the pyridine nitrogen and the potential acidity of any labile protons, although in the parent molecule, there are no readily acidic protons.

Determination of pKa Values for Acidic/Basic Centers

The pyridine nitrogen in this compound possesses a lone pair of electrons and can act as a base, accepting a proton. However, its basicity is expected to be significantly reduced compared to pyridine itself (pKa of the conjugate acid is 5.25). This is due to the strong electron-withdrawing effects of the two nitro groups and the phenoxy group, which delocalize the lone pair and decrease its availability for protonation.

While the specific pKa of this compound has not been reported, we can look at related compounds. For example, the pKa of protonated aniline is around 4.6, and the presence of a nitro group further decreases the basicity. libretexts.org Pyridine is generally more basic than aniline. The presence of a nitro group on the pyridine ring also significantly lowers its basicity.

For comparison, a predicted pKa value for a related compound, 2-hydroxy-3-methyl-5-nitropyridine, is 8.65. lookchem.com This value, however, refers to the deprotonation of the hydroxyl group, making the compound acidic, and is not indicative of the basicity of the pyridine nitrogen.

The determination of the pKa of this compound would likely be carried out via spectrophotometric or potentiometric titration. researchgate.net Given the expected low basicity, these measurements would likely need to be performed in strongly acidic media.

Interactive Data Table: pKa Values of Related Nitrogen Heterocycles

| Compound | Functional Group | pKa | Reference |

| Pyridine | Pyridine Nitrogen | 5.25 | libretexts.org |

| Aniline | Amino Group | 4.6 | libretexts.org |

| Pyrrole | Pyrrole Nitrogen | 0.4 | libretexts.org |

| Imine (general) | Imine Nitrogen | 5-7 | libretexts.org |

| 2-Hydroxy-3-methyl-5-nitropyridine | Hydroxyl Group | 8.65 (predicted) | lookchem.com |

This table illustrates the range of basicity for different nitrogen-containing functional groups and highlights the predicted acidity of a hydroxylated nitropyridine. The pKa of the conjugate acid of this compound is expected to be significantly lower than that of pyridine due to the electron-withdrawing substituents.

Computational Chemistry and Theoretical Investigations of 5 Nitro 2 4 Nitrophenoxy Pyridine

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Geometry Optimization and Energetic Minimization

This foundational step in computational analysis involves finding the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. The process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles for 5-Nitro-2-(4-nitrophenoxy)pyridine.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for determining a molecule's chemical reactivity and electronic properties. Analysis would provide the energy values of HOMO and LUMO, and the resulting energy gap (ΔE), which is an indicator of molecular stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

An MEP map illustrates the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. Red regions on an MEP map indicate electron-rich areas (negative potential), while blue regions signify electron-deficient areas (positive potential).

Quantum Chemical Descriptors and Reactivity Indices

These descriptors are derived from the electronic structure of the molecule and provide quantitative measures of its reactivity.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are used to identify the most reactive sites in a molecule. The function f+(r) predicts the site for nucleophilic attack, while f-(r) predicts the site for electrophilic attack.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| Chemical Potential (μ) | Data not available |

| Softness (S) | Data not available |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to observe the time-evolved behavior of molecules, providing detailed information on their conformational flexibility and interactions with their surroundings at an atomistic level.

The conformational landscape of this compound is primarily defined by the torsional or dihedral angles around the C-O-C ether linkage, which dictate the relative orientation of the nitropyridine and nitrophenyl rings. Computational studies on similar diaryl ethers have shown that these molecules possess considerable flexibility. researchgate.netrsc.org The planarity of the system is influenced by a delicate balance between the steric hindrance of the ortho-hydrogens and the potential for extended π-conjugation across the ether bridge.

The choice of solvent is expected to play a significant role in the conformational preferences and dynamics of the molecule. In MD simulations, the solvent is explicitly modeled, allowing for a realistic representation of solute-solvent interactions.

Conformational Preferences: In nonpolar solvents, intramolecular forces and steric effects would be the dominant factors governing the molecule's shape. For related diphenyl ethers, non-planar, twisted conformations are typically the most stable. cdnsciencepub.com In polar solvents, the strong dipole moment of this compound, arising from the two nitro groups and the ether linkage, would lead to significant solvent-solute interactions. These interactions can stabilize specific conformations. For instance, polar solvents might alter the average dihedral angle between the aromatic rings compared to the gas phase or nonpolar solutions. acs.org MD simulations can quantify these shifts and map the potential energy surface as a function of the key dihedral angles.

Molecular Dynamics: The solvent's viscosity and polarity directly impact the rotational and translational dynamics of the solute. MD simulations can track the rate of conformational changes, such as the rotation around the ether bonds, providing insights into the energy barriers for these processes. cdnsciencepub.com It is anticipated that polar, hydrogen-bonding solvents would create a more structured solvation shell, potentially slowing down the conformational dynamics compared to nonpolar solvents.

The nature and strength of intermolecular interactions between this compound and solvent molecules are critical for understanding its solubility and reactivity.

Dipole-Dipole Interactions: The molecule possesses strong, localized dipoles at the C-NO₂ and C-O-C groups. In polar solvents, these will engage in strong dipole-dipole interactions, which are the primary drivers of solvation for polar molecules.

Hydrogen Bonding: While the solute itself lacks hydrogen bond donors, the oxygen atoms of the nitro groups and the ether linkage can act as hydrogen bond acceptors. In protic solvents like water or alcohols, the formation of hydrogen bonds to these sites would be a key feature of the solvation process. nih.govacs.org MD simulations can provide detailed statistics on the number, lifetime, and geometry of these hydrogen bonds.

π-π Stacking: The two aromatic rings introduce the possibility of π-π stacking interactions, either intramolecularly (if the conformation allows) or intermolecularly with other solute or aromatic solvent molecules. These interactions, while weaker than strong dipole-dipole forces, can influence the aggregation and local ordering of the molecules in solution.

Molecular dynamics simulations, often using force fields like AMBER or OPLS, are the standard tool for investigating these complex interactions in detail. nih.govresearchgate.net

Spectroscopic Property Prediction and Validation

Computational quantum chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. These theoretical predictions are vital for validating experimental data and assigning spectral features to specific molecular motions or electronic transitions.

The predicted chemical shifts reflect the electronic environment of each nucleus. The strongly electron-withdrawing nitro groups will cause significant deshielding (downfield shifts) for the protons and carbons on both aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound * Note: These are estimated values based on data from analogous compounds. Actual values require specific DFT/GIAO calculations.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Nitropyridine Ring | |||

| H-3 | ~8.4 - 8.6 | ~140 - 142 | Ortho to both the nitro group and the ether linkage, experiencing strong deshielding. |

| H-4 | ~7.5 - 7.7 | ~120 - 122 | Meta to the nitro group. |

| H-6 | ~9.0 - 9.2 | ~150 - 152 | Ortho to the ring nitrogen and para to the nitro group, highly deshielded. |

| C-2 | - | ~162 - 164 | Attached to the ether oxygen and ring nitrogen. |

| C-3 | - | ~140 - 142 | See H-3. |

| C-4 | - | ~120 - 122 | See H-4. |

| C-5 | - | ~145 - 147 | Attached to the nitro group. |

| C-6 | - | ~150 - 152 | See H-6. |

| Nitrophenoxy Ring | |||

| H-2', H-6' | ~7.2 - 7.4 | ~118 - 120 | Ortho to the ether linkage. |

| H-3', H-5' | ~8.2 - 8.4 | ~126 - 128 | Ortho to the nitro group, strongly deshielded. |

| C-1' | - | ~160 - 162 | Attached to the ether oxygen. |

| C-2', C-6' | - | ~118 - 120 | See H-2', H-6'. |

| C-3', C-5' | - | ~126 - 128 | See H-3', H-5'. |

| C-4' | - | ~143 - 145 | Attached to the nitro group. |

Spin-spin coupling constants can also be calculated to further aid in structural assignment, providing through-bond connectivity information.

Vibrational Spectra (IR/Raman)

DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. esisresearch.orgresearchgate.netresearchgate.net The predicted spectra for this compound would be dominated by characteristic group frequencies. By comparing with experimental data from related compounds, key vibrational modes can be confidently assigned. researchgate.netnih.govesisresearch.orgsapub.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound * Note: These are representative frequency ranges based on DFT calculations of analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Asymmetric NO₂ Stretch (ν_as(NO₂)) | 1570 - 1510 | Very Strong | Weak |

| Symmetric NO₂ Stretch (ν_s(NO₂)) | 1390 - 1320 | Strong | Strong |

| Aromatic C=C/C=N Stretch | 1620 - 1450 | Medium-Strong | Medium-Strong |

| Asymmetric C-O-C Ether Stretch | 1280 - 1220 | Strong | Medium |

| Symmetric C-O-C Ether Stretch | 1190 - 1150 | Medium | Weak |

| NO₂ Scissoring/Wagging | 860 - 700 | Medium | Weak |

Electronic Spectra (UV-Vis)

The UV-Vis absorption spectrum is dictated by electronic transitions from occupied to unoccupied molecular orbitals. Time-Dependent DFT (TD-DFT) is the standard method for predicting these spectra. scielo.org.zapku.edu.cnrsc.org The spectrum of this compound is expected to be complex, arising from the electronic systems of the nitropyridine and nitrophenyl chromophores.

Key expected transitions include:

π → π* transitions: These high-intensity absorptions correspond to the excitation of electrons within the π-systems of the two aromatic rings. They are typically found in the UV region.

n → π* transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and ether groups) into the anti-bonding π* orbitals. These transitions often appear as shoulders on the more intense π → π* bands and can extend into the visible region, potentially contributing to the color of the compound. mdpi.com

TD-DFT calculations would provide the excitation energies (λ_max) and oscillator strengths (related to peak intensity) for these transitions, allowing for a detailed interpretation of the experimental UV-Vis spectrum. scielo.org.za The calculations would also reveal the nature of the transitions, such as whether they are localized on one ring or involve intramolecular charge transfer (ICT) between the electron-rich phenoxy part and the electron-poor nitropyridine part.

Derivatives and Analogues of 5 Nitro 2 4 Nitrophenoxy Pyridine: Synthesis and Structure Reactivity Relationships

Systematic Synthesis of Substituted Analogues

The systematic synthesis of substituted analogues of 5-Nitro-2-(4-nitrophenoxy)pyridine allows for a detailed exploration of how molecular modifications impact its chemical properties and reactivity. These synthetic strategies are typically focused on introducing a variety of functional groups at specific positions on both the pyridine (B92270) and phenoxy rings.

Modification at Pyridine Ring Positions

Modifications to the pyridine ring of this compound are crucial for understanding its structure-activity relationships. The introduction of different substituents can significantly alter the electronic and steric properties of the molecule.

A common strategy involves the synthesis of 2,4-dimethyl-5-nitropyridines through a multicomponent reaction. This approach utilizes 2-nitroacetophenone or nitroacetone, acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an acetic acid solution. This method yields 4-methyl-substituted 5-nitro-1,4-dihydropyridines, which can then be oxidized to the corresponding 2,4-dimethyl-5-nitropyridines. mdpi.com For instance, the reaction can produce derivatives like 1-(2,4-dimethyl-5-nitro-6-phenylpyridin-3-yl)ethan-1-one and (2,4-dimethyl-5-nitro-6-phenylpyridin-3-yl)(thiophen-2-yl)methanone. mdpi.com

Another approach focuses on the synthesis of 2-N-phenylamino-methyl-nitropyridine derivatives. These compounds are of interest due to their unique structural features and potential applications. The position of the methyl and nitro groups on the pyridine ring significantly influences their structural and optical properties. mdpi.com

Furthermore, the synthesis of nitropyridines can be achieved by reacting pyridine and its substituted derivatives with dinitrogen pentoxide in an organic solvent, which results in the formation of an N-nitropyridinium ion. Subsequent reaction with sulfur dioxide and bisulfite in water can yield 3-nitropyridine. This method is effective for producing various substituted nitropyridines. grafiati.com

Research has also been conducted on the synthesis of 5-substituted-3-nitropyridines. The effects of substituents at the 2- and 4-positions on the stretching vibrations of the 3-nitro group have been studied, providing insights into the transmission of electronic effects across the pyridine ring. grafiati.com

The table below presents a selection of synthesized analogues with modifications on the pyridine ring.

| Compound Name | Substituent(s) on Pyridine Ring | Reference |

| 1-(2,4-Dimethyl-5-nitro-6-phenylpyridin-3-yl)ethan-1-one | 2,4-dimethyl, 6-phenyl, 3-acetyl | mdpi.com |

| (2,4-Dimethyl-5-nitro-6-phenylpyridin-3-yl)(thiophen-2-yl)methanone | 2,4-dimethyl, 6-phenyl, 3-thenoyl | mdpi.com |

| 2-N-phenylamino-4-methyl-3-nitropyridine | 4-methyl, 3-nitro, 2-phenylamino | mdpi.com |

| 2-N-phenylamino-6-methyl-3-nitropyridine | 6-methyl, 3-nitro, 2-phenylamino | mdpi.com |

| 5-Chloro-3-nitro-2-(4-nitrophenoxy)pyridine | 5-chloro, 3-nitro | mdpi.com |

| 5-Bromo-3-nitro-2-(4-nitrophenoxy)pyridine | 5-bromo, 3-nitro | mdpi.com |

| 3-Nitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine | 3-nitro, 5-trifluoromethyl | mdpi.com |

| Methyl 5-nitro-2-(4-nitrophenoxy)nicotinate | 3-methoxycarbonyl, 5-nitro | mdpi.com |

| Methyl 5-nitro-6-(4-nitrophenoxy)nicotinate | 5-nitro, 6-methoxycarbonyl | mdpi.com |

Modification at Phenoxy Ring Positions

Modifications at the phenoxy ring of this compound are achieved through various synthetic routes, primarily involving nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these reactions is highly dependent on the nature of the substituents on the phenoxy ring.

One common method involves the reaction of a series of 3'- and 4'-substituted phenyl 2,4,6-trinitrophenyl ethers with amines like aniline (B41778). The reaction mechanism can proceed through a base-catalyzed pathway, and the rates are influenced by the electronic properties of the substituents on the phenyl ring. researchgate.net

Another synthetic strategy involves the reaction of 5-nitro-2-pyridyloxy derivatives with nucleophiles such as morpholine (B109124) in acetonitrile (B52724). These reactions also proceed via nucleophilic aromatic substitution to yield the corresponding N-substituted products. researchgate.net

The table below showcases examples of analogues with modifications on the phenoxy ring.

| Compound Name | Substituent(s) on Phenoxy Ring | Reference |

| 2-(2,6-dimethoxyphenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 2,6-dimethoxy | d-nb.info |

| 2-(2-fluorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 2-fluoro | d-nb.info |

| 2-(2-bromophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 2-bromo | d-nb.info |

| 2-(4-chlorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 4-chloro | d-nb.info |

| 2-(4-methylphenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 4-methyl | nih.gov |

| 6-(4-nitrophenoxy)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]pyridine | 3-nitro | d-nb.info |

| 6-(4-nitrophenoxy)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine | 4-nitro | d-nb.infonih.gov |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are instrumental in elucidating the correlation between the chemical structure of the this compound analogues and their reactivity. These studies primarily focus on how electronic and steric parameters of the substituents influence the reaction rates and mechanisms.

Influence of Substituent Electronic and Steric Parameters on Reactivity

The electronic and steric effects of substituents play a pivotal role in the reactivity of this compound derivatives, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Electronic Effects: The presence of electron-withdrawing groups, such as the nitro group, on the aromatic rings significantly enhances the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack. The Hammett equation is often employed in QSRR studies to quantify the electronic influence of substituents on reaction rates. For instance, in the reaction of substituted phenyl 2,4,6-trinitrophenyl ethers with aniline, the rate constants are correlated with the Hammett substituent constants (σ). researchgate.net

Steric Effects: Steric hindrance can significantly impact the rate of reaction. Bulky substituents near the reaction center can impede the approach of the nucleophile, thereby slowing down the reaction. For example, the reaction of 4-nitrophenyl 2,4,6-trinitrophenyl ether with N-methylaniline is considerably slower than with aniline, a phenomenon attributed to increased steric hindrance during the formation of the intermediate and the subsequent proton transfer step. researchgate.net The Taft equation can be used to separate and quantify these steric effects.

The table below illustrates the impact of different substituents on the reactivity of related compounds.

| Reactant | Nucleophile | Solvent | Relative Reactivity | Key Influencing Factors | Reference |

| Phenyl 2,4,6-trinitrophenyl ethers | Aniline | Acetonitrile | Varies with substituent | Electronic effects of ring substituents | researchgate.net |

| 4-Nitrophenyl 2,4,6-trinitrophenyl ether | Aniline | Acetonitrile / DMSO | High | Electronic activation by nitro groups | researchgate.net |

| 4-Nitrophenyl 2,4,6-trinitrophenyl ether | N-Methylaniline | Acetonitrile / DMSO | Very Low (10⁵ times lower than with aniline) | Steric hindrance from the methyl group | researchgate.net |

| 5-Nitro-2-pyridyloxy derivatives | Morpholine | Acetonitrile | Favorable | Electronic activation by the nitro group | researchgate.net |

Exploration of Related Heterocyclic Scaffolds Incorporating Phenoxy Moieties

The exploration of diverse heterocyclic scaffolds that incorporate phenoxy moieties is a burgeoning area of research, driven by the quest for novel compounds with unique chemical and biological properties. These scaffolds often serve as bioisosteres of known active molecules, offering the potential for improved characteristics.

One such scaffold is the imidazo[4,5-b]pyridine ring system. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized. d-nb.infonih.govnih.gov These compounds are prepared from 5-(4-nitrophenoxy)pyridine-2,3-diamine, which is in turn synthesized from commercially available starting materials. nih.gov The imidazo[4,5-b]pyridine core is a bioisostere of purines and has been investigated for a range of biological activities. uctm.edu

Another related heterocyclic system is the 1,2,4-triazole-3-thione scaffold. Novel 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones have been synthesized, demonstrating the versatility of the nitrophenoxy phenyl moiety as a building block for more complex heterocyclic structures. researchgate.net

Furthermore, phenothiazines modified with a pyridine ring represent another class of related heterocyclic compounds. These modifications can involve the substitution of a benzene (B151609) ring with a pyridine ring, leading to azaphenothiazines. nih.govencyclopedia.pub The introduction of the pyridine ring and other substituents can significantly modulate the properties of the parent phenothiazine (B1677639) structure.

Efficient synthetic methods for creating phenoxy-substituted heterocycles are continually being developed. For example, aryne chemistry provides a mild and efficient route to synthesize 4-phenoxyquinazolines, 2-phenoxyquinoxalines, and 2-phenoxypyridines from their respective oxo-derivatives. nih.gov This method offers a metal-free approach to these valuable scaffolds.

The table below summarizes some of the explored heterocyclic scaffolds incorporating phenoxy moieties.

| Heterocyclic Scaffold | Synthetic Precursor(s) / Method | Example Compound(s) | Reference |

| Imidazo[4,5-b]pyridine | 5-(4-nitrophenoxy)pyridine-2,3-diamine | 6-(4-nitrophenoxy)-2-(substituted phenyl)-1H-imidazo[4,5-b]pyridines | d-nb.infonih.gov |

| 1,2,4-Triazole-3-thione | Isothiocyanato-4-(4-nitrophenoxy)benzene | 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones | researchgate.net |

| Azaphenothiazine | N/A | 10-Substituted 1-azaphenothiazines | nih.gov |

| Quinazoline | 2-Phenylquinazolin-4(3H)-one and aryne | 4-Phenoxy-2-arylquinazolines | nih.gov |

| Quinoxaline | (E)-3-Styrylquinoxalin-2(1H)-one and aryne | (E)-2-Phenoxy-3-styrylquinoxalines | nih.gov |

| Pyridine | Pyridin-2(1H)-one and aryne | 2-Phenoxypyridines | nih.gov |

Emerging Research Frontiers and Future Directions in 5 Nitro 2 4 Nitrophenoxy Pyridine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 5-Nitro-2-(4-nitrophenoxy)pyridine is a prime candidate for integration with flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for high-throughput screening and optimization. mdpi.combeilstein-journals.org

Recent research has successfully demonstrated the synthesis of this compound using a digitized, modular 3D printed continuous flow system. rsc.orgrsc.org This system allows for the automation of the reaction process, including the control of reagent injection, reaction time (via the number of continuous discharge reactors, CDRs), and temperature, all monitored and controlled through a user-friendly PC interface. rsc.orgucl.ac.uk The optimization of the synthesis in this flow setup highlights the direct relationship between residence time (controlled by the number of reactors) and yield. rsc.org

| Entry | Number of CDRs (Total Internal Volume) | Injection Volume (mL) | Hotplate Temperature (°C) | Internal CDR Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | 2 (6 mL) | 4 | 65 | 55 | 22 |

| 2 | 2 (6 mL) | 4 | 75 | 65 | 27 |

| 3 | 2 (6 mL) | 4 | 100 | 85 | 38 |

| 4 | 3 (9 mL) | 4 | 100 | 85 | 38 |

| 5 | 4 (12 mL) | 4 | 100 | 85 | 64 |

| 6 | 5 (15 mL) | 4 | 100 | 85 | 69 |

| 7 | 6 (18 mL) | 4 | 100 | 85 | 93 |

| 8 | 6 (18 mL) | 60 | 100 | 85 | 90 |

The successful scale-up of this reaction, yielding 2.13 grams of the product, underscores the industrial potential of continuous-flow processes for the production of such nitroaromatic compounds. rsc.org Automated platforms, such as the Synple automated synthesizer and SRI's SynFini™ platform, which combine artificial intelligence with robotics, could further accelerate the discovery and optimization of synthetic routes for derivatives of this compound. sigmaaldrich.comyoutube.com

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor reactions in real-time is crucial for optimizing reaction conditions, ensuring safety, and understanding reaction mechanisms. For the synthesis of this compound, which involves nucleophilic aromatic substitution (SNAr), several advanced spectroscopic techniques are applicable.

NMR Spectroscopy : Benchtop NMR spectrometers can be placed directly in a fume hood to monitor reaction progress online. magritek.com This technique is quantitative and non-destructive, providing real-time data on the concentration of reactants, intermediates, and products. magritek.com Monitoring the SNAr reaction of fluoroarenes, which is analogous to the synthesis of the title compound, has been successfully demonstrated using both ¹H and ¹⁹F NMR. magritek.com

Raman Spectroscopy : In-situ Raman spectroscopy is another powerful tool for real-time analysis, capable of providing information on the mechanism of both main and side reactions during synthesis. acs.org

Fluorescence Spectroscopy : This technique offers a highly sensitive method for reaction monitoring. One approach involves using a fluorescent leaving group that can be monitored as it is displaced during the reaction. researchgate.net Another strategy is to utilize a fluorescent probe that reacts with a byproduct of the reaction. For instance, the synthesis of a pyranine-substituted phthalonitrile (B49051) derivative from 4-nitrophthalonitrile (B195368) was monitored in-situ by observing the fluorescence quenching of the pyranine (B1669890) chromophore by the nitrite (B80452) byproduct. nih.gov Given that the synthesis of this compound also involves the displacement of a group by a phenoxide and likely produces byproducts, similar fluorescent probe strategies could be developed. nih.govmdpi.com The intrinsic spectral properties of 3-nitrotyrosine, a related nitroaromatic compound, have been used as a probe for studying protein interactions, suggesting that the nitro groups in the title compound could serve a similar purpose. nih.gov

Theoretical Modeling of Complex Reaction Networks and Catalytic Cycles

Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and the energetics of complex reaction networks. For the synthesis of this compound via nucleophilic aromatic substitution, theoretical modeling can elucidate the intricate details of the reaction pathway.

Density Functional Theory (DFT) calculations have been extensively used to study SNAr reactions. nih.govresearchgate.net These studies can:

Predict Reactivity and Regioselectivity : DFT calculations can determine the most electrophilic centers in the reactants, predicting the site of nucleophilic attack. researchgate.net For instance, in the reaction of 2-methoxy-5-nitropyridine (B154726) with secondary amines, DFT/B3LYP calculations confirmed that the C-2 carbon is the most electrophilic center. researchgate.net

Elucidate Reaction Mechanisms : Computational studies can distinguish between stepwise mechanisms involving a Meisenheimer intermediate and concerted SNAr (cSNAr) pathways. nih.govstrath.ac.uk For many diaryl ether formations, resonance-stabilized aryl anion intermediates (Meisenheimer complexes) are considered. nih.gov However, DFT calculations have shown that for some systems, a concerted mechanism is favored. nih.gov

Analyze Transition States and Activation Barriers : Theoretical models can calculate the energy barriers for a reaction, which are correlated with reaction rates. nih.govacs.org For the formation of diaryl ethers, it has been shown that the primary component of the activation energy is the energy required to distort the arylhalide reactant into its transition state geometry. nih.govacs.org

Investigate Catalyst Effects : In base-catalyzed diaryl ether synthesis, computational results suggest that while the metal cation does not increase the reaction rate, it plays a crucial role by binding to the leaving group and facilitating its displacement. nih.govacs.org

Hybrid DFT and machine learning models are also emerging as powerful tools for predicting reaction rates for a broad range of SNAr reactions, which could be applied to optimize the synthesis of this compound and its derivatives. rsc.org

Development of Novel Synthetic Building Blocks from this compound Transformations

The chemical structure of this compound, with its two nitro groups and diaryl ether linkage, makes it a versatile platform for the development of novel synthetic building blocks. The nitro groups, in particular, are highly valuable functional groups in synthetic organic chemistry.

Nitropyridines are readily available precursors for a wide array of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities. nih.gov Key transformations of this compound could include:

Reduction of Nitro Groups : The nitro groups can be reduced to amino groups, which are key functionalities in many biologically active molecules. These amino derivatives can then undergo further reactions, such as acylation or the formation of new heterocyclic rings. tandfonline.com For example, the reduction of nitropyridines is a common step in the synthesis of potent inhibitors of enzymes like Janus kinase 2 (JAK2). nih.gov

Nucleophilic Substitution : The nitro group itself can act as a leaving group in SNAr reactions, allowing for the introduction of various nucleophiles. researchgate.net This opens up pathways to a diverse range of substituted pyridine (B92270) derivatives.

Synthesis of Fused Heterocycles : The strategic placement of functional groups on the pyridine and phenoxy rings can facilitate intramolecular cyclizations to form novel fused heterocyclic systems. For example, derivatives of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine have been synthesized and evaluated as potential antitubercular agents. mdpi.com This suggests that this compound could be a precursor to analogous imidazo[4,5-c]pyridine systems.

The diaryl ether scaffold itself is a common feature in many natural products and biologically important molecules, some of which exhibit cytotoxic activity by inhibiting tubulin polymerization. researchgate.netmdpi.com Therefore, derivatives of this compound could be explored for applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Nitro-2-(4-nitrophenoxy)pyridine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves nitration and etherification steps. For example, nitro-substituted pyridines are often synthesized via electrophilic substitution under controlled temperatures (40–60°C) using nitric acid/sulfuric acid mixtures. Reaction yields can be improved by optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to nitrating agent) and purification via column chromatography with ethyl acetate/hexane gradients . Solvent selection (e.g., dichloromethane for inert conditions) and base catalysis (e.g., NaOH) are critical for ether bond formation .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is used to determine the dihedral angle between aromatic rings (e.g., 61.16° between pyridine and benzene rings) and nitro-group coplanarity . Complementary techniques include / NMR for verifying proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR spectroscopy for identifying nitro (1520–1350 cm) and ether (1250 cm) functional groups .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is stable in sealed, dry containers at room temperature but degrades under prolonged UV exposure. Storage in amber glass vials with desiccants (e.g., silica gel) is recommended. Decomposition products (e.g., nitrogen oxides) can be monitored via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in electrophilic or nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, identifying reactive sites. For example, the nitro group’s electron-withdrawing effect directs electrophilic attacks to the pyridine ring’s meta-position. Solvent effects are simulated using polarizable continuum models (PCM) to predict reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic compounds like this derivative?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from impurities or tautomeric forms. Cross-validate using high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For ambiguous peaks, 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns. Re-crystallization in alternative solvents (e.g., DMSO/water) may isolate pure polymorphs .

Q. What mechanistic insights exist for its participation in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The nitro group activates the pyridine ring for SNAr by withdrawing electron density. Kinetic studies (e.g., varying nucleophile concentration) reveal second-order dependence. Transition state analysis via Hammett plots shows σ values >1.0, indicating strong electron-deficient character. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates .

Q. How is this compound utilized as a precursor in multi-step syntheses of bioactive heterocycles?

- Methodological Answer : It serves as a scaffold for synthesizing thiazole or pyrimidine derivatives. For example, coupling with thiophene-2-carboxaldehyde via Suzuki-Miyaura cross-coupling (Pd(PPh), KCO, toluene) yields hybrid heterocycles. Post-functionalization (e.g., reduction of nitro to amine) enables further derivatization for drug discovery .

Q. What experimental approaches are used to screen its biological activity against enzymatic targets?

- Methodological Answer : Enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) use UV-Vis spectroscopy to monitor substrate conversion. IC values are calculated via dose-response curves (10–100 µM range). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies on active-site residues .

Safety and Compliance

Q. What are the critical safety protocols for handling nitro-substituted pyridines in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.